molecular formula C25H28ClN3O B10911045 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclohexylacetamide

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclohexylacetamide

Cat. No.: B10911045
M. Wt: 422.0 g/mol
InChI Key: GXTXIYRZVPQFSL-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOHEXYLACETAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a pyrazole ring substituted with chlorinated and methylated phenyl groups, contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. The process may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the chlorinated and methylated phenyl groups onto the pyrazole ring using appropriate halogenated benzene derivatives under Friedel-Crafts conditions.

    Acylation: The final step involves the acylation of the substituted pyrazole with cyclohexylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOHEXYLACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 3,3’-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]

Uniqueness

2-[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOHEXYLACETAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H28ClN3O

Molecular Weight

422.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-cyclohexylacetamide

InChI

InChI=1S/C25H28ClN3O/c1-17-8-12-19(13-9-17)24-23(26)25(20-14-10-18(2)11-15-20)29(28-24)16-22(30)27-21-6-4-3-5-7-21/h8-15,21H,3-7,16H2,1-2H3,(H,27,30)

InChI Key

GXTXIYRZVPQFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC(=O)NC3CCCCC3)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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